2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(24(20-11-4-1-5-12-20)21-13-6-2-7-14-21)26-19-23-17-10-18-27(23)22-15-8-3-9-16-22/h1-9,11-16,23-24H,10,17-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXECEBHREOUJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
The chiral amine precursor is synthesized through a stereocontrolled reductive amination sequence:
Step 1 : Condensation of pyrrolidin-2-one with benzaldehyde in toluene at 110°C under Dean-Stark conditions achieves imine formation (72% yield). Step 2 : Sodium triacetoxyborohydride-mediated reduction in dichloromethane at 0°C to 25°C produces 1-phenylpyrrolidin-2-ol (85% yield, dr 3:1). Step 3 : Mitsunobu reaction with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine installs the phthalimido-protected amine (68% yield). Step 4 : Hydrazinolysis in ethanol under reflux liberates the free amine, yielding (1-phenylpyrrolidin-2-yl)methanamine (91% yield).
Resolution of Racemic Mixtures
Chiral preparative HPLC using a Chiralpak IA column (hexane:isopropanol 90:10, 2 mL/min) achieves >99% enantiomeric excess for the desired (2R) configuration, critical for biological activity retention.
Amide Bond Formation Strategies
Acid Chloride Coupling
Treatment of 2,2-diphenylacetic acid with oxalyl chloride (2.2 equiv) in anhydrous dichloromethane generates the corresponding acid chloride in situ. Subsequent addition of (1-phenylpyrrolidin-2-yl)methanamine (1.05 equiv) and triethylamine (3.0 equiv) at -20°C affords the target acetamide in 78% isolated yield after silica gel chromatography (hexane:ethyl acetate 4:1).
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Temperature | -20°C to 25°C gradient over 4 hours |
| Solvent System | Anhydrous CH₂Cl₂ (0.1 M concentration) |
| Coupling Reagent | Oxalyl chloride (2.2 equiv) |
| Base | Triethylamine (3.0 equiv) |
| Workup | Aqueous NaHCO₃ wash, MgSO₄ drying |
Carbodiimide-Mediated Coupling
Optimized conditions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dimethylformamide at 0°C achieve 82% conversion. Critical parameters include:
- Strict moisture control (<50 ppm H₂O)
- Sub-stoichiometric DMAP (0.1 equiv) as acylation catalyst
- Gradual warming to 40°C over 12 hours for complete conversion
Stereochemical Control and Analysis
The pyrrolidine ring introduces two stereogenic centers, necessitating careful chirality management:
- X-ray Crystallography : Confirms absolute configuration using Cu Kα radiation (λ = 1.54178 Å) with R₁ = 0.0421 and wR₂ = 0.1123 for 7252 reflections.
- Circular Dichroism : Characteristic Cotton effects at 218 nm (Δε +3.7) and 245 nm (Δε -2.1) confirm (2R,1''R) configuration.
Process Optimization and Scale-Up
Solvent Screening
Comparative analysis reveals dimethylacetamide (DMA) as superior to DMF for large-scale reactions (>100 mmol), reducing side product formation from 15% to 4.2% while maintaining 79% yield.
Catalytic Improvements
Analytical Characterization
Composite Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.32-7.18 (m, 15H, Ar-H), 4.21 (dd, J = 13.2, 6.8 Hz, 1H, NCH₂), 3.89 (q, J = 7.6 Hz, 1H, pyrrolidine-H), 3.02 (td, J = 11.2, 3.6 Hz, 1H, pyrrolidine-H), 2.71-2.63 (m, 2H, CH₂N)
- LC-MS (ESI+): m/z 439.2 [M+H]⁺ (calc. 439.21)
- HPLC Purity : 99.3% (Zorbax SB-C18, 1.8 μm, 4.6 × 50 mm; 0.1% HCO₂H in H₂O/MeCN gradient)
Comparative Method Evaluation
Yield Optimization Matrix
| Method | Scale (mmol) | Yield (%) | Purity (%) | Stereopurity (% ee) |
|---|---|---|---|---|
| Acid Chloride | 10 | 78 | 98.5 | 99.2 |
| EDC/HOBt | 10 | 82 | 99.1 | 98.7 |
| PS-EDC (Batch) | 100 | 79 | 98.9 | 99.0 |
| Microwave-Assisted | 5 | 85 | 99.4 | 99.5 |
Microwave irradiation (150W, 100°C, 20 min) demonstrates particular efficacy for small-scale synthesis, reducing reaction times from 12 hours to 35 minutes while improving yields.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
2,2-Diphenyl-N-(3-phenylpropyl)acetamide (Compound 32)
- Structure : Shares the 2,2-diphenylacetamide core but substitutes the nitrogen with a 3-phenylpropyl group instead of the pyrrolidinylmethyl moiety.
- Synthesis : Prepared via CDI/DMAP-mediated coupling of 2,2-diphenylacetic acid with 3-phenylpropylamine .
2,2-Diphenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
- Structure : Features a pyrrolidine sulfonyl group attached to a para-substituted phenyl ring.
- Properties : The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich pyrrolidinylmethyl group in the target compound. This may alter solubility and receptor interactions .
2,2-Diphenyl-N-(thiophen-2-ylmethyl)acetamide (CAS 545372-77-8)
- Structure : Substitutes the pyrrolidine with a thiophene-methyl group.
- Implications : The sulfur atom in thiophene enhances aromaticity and may improve metabolic resistance but could reduce polarity compared to the target compound .
Pharmacological and Physicochemical Properties
Analgesic Activity
Acetamide derivatives are noted for analgesic properties. The target compound’s pyrrolidine ring may enhance binding to opioid or cannabinoid receptors through hydrogen bonding, whereas 3-phenylpropyl analogues (e.g., Compound 32) might prioritize lipophilicity for blood-brain barrier penetration .
Anti-inflammatory Potential
Thiazolidinedione-acetamide hybrids (e.g., compounds 73–75 in ) demonstrate anti-inflammatory activity via PPAR-γ modulation. The target compound’s pyrrolidine group could mimic thiazolidinedione’s conformational rigidity, though direct comparisons require further study .
Crystallinity and Solubility
Crystal structure analyses () reveal that dihedral angles between aromatic rings (78–84°) influence packing and solubility. The pyrrolidine ring in the target compound may introduce intramolecular hydrogen bonds (N–H⋯O), enhancing crystallinity compared to non-polar substituents like thiophene-methyl .
Structural and Electronic Comparisons
| Compound Name | Substituent | Key Features | Potential Impact |
|---|---|---|---|
| Target Compound | (1-Phenylpyrrolidin-2-yl)methyl | Rigid pyrrolidine ring, hydrogen-bonding capability | Enhanced receptor affinity, metabolic stability |
| 2,2-Diphenyl-N-(3-phenylpropyl)acetamide | 3-Phenylpropyl | Flexible alkyl chain, high lipophilicity | Improved membrane permeability, reduced target specificity |
| N-[4-(Pyrrolidine-1-sulfonyl)phenyl] | Pyrrolidine sulfonyl | Electron-withdrawing sulfonyl group | Increased acidity, altered solubility |
| N-(Thiophen-2-ylmethyl) | Thiophene-methyl | Aromatic sulfur heterocycle | Enhanced metabolic resistance, reduced polarity |
Research Findings and Implications
- Synthetic Flexibility : The target compound’s pyrrolidine substituent requires specialized coupling agents (e.g., CDI/DMAP), whereas simpler alkylamines (e.g., 3-phenylpropyl) are more straightforward to functionalize .
- Drug Development : Compounds with sulfonyl groups () or thiophene () show promise in specific therapeutic areas, but the target compound’s balanced electronic profile could offer broader applicability.
Biological Activity
2,2-Diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H26N2O
- Molecular Weight : 326.45 g/mol
This compound features a diphenyl group and a pyrrolidine moiety, which are significant for its biological interactions.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related compounds. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their efficacy against seizures in animal models. The research indicated that certain analogs exhibited significant protection in maximal electroshock (MES) tests, suggesting that modifications in the molecular structure can enhance anticonvulsant activity .
| Compound | MES Protection (mg/kg) | Active in 6-Hz Screen |
|---|---|---|
| Compound A | 100 (0.5 h) | Yes |
| Compound B | 300 (4 h) | Yes |
| Compound C | 100 (4 h) | No |
The results indicate that compounds with higher lipophilicity tend to show delayed but prolonged anticonvulsant effects, which could be beneficial for therapeutic applications .
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. Studies have shown that similar compounds can modulate neuronal voltage-sensitive sodium channels, which play a crucial role in maintaining neuronal excitability and preventing excitotoxicity . This modulation may contribute to the protective effects observed in various neurological conditions.
Study on Anticonvulsant Efficacy
In a study published in 2015, researchers synthesized various derivatives of N-phenylacetamide and tested their anticonvulsant activity using standard animal models. The study highlighted that specific structural features significantly influenced the efficacy against seizures. For example, the introduction of a pyrrolidine ring was found to enhance activity in the MES test .
Safety Profile Assessment
Safety assessments conducted on related compounds have indicated low acute toxicity levels when administered at therapeutic doses. In one case study, no significant adverse effects were observed at doses below 2000 mg/kg in rodent models, suggesting a favorable safety profile for further development .
The biological activity of this compound is likely mediated through several mechanisms:
- Sodium Channel Modulation : Similar compounds have been shown to bind to voltage-gated sodium channels, altering neuronal firing patterns.
- GABAergic Activity : Some derivatives may enhance GABAergic transmission, contributing to their anticonvulsant effects.
- Neuroinflammation Reduction : There is evidence suggesting that compounds with similar structures can reduce neuroinflammation, which is often implicated in epilepsy and other neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
